N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
Description
N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is a complex organic compound featuring a quinoxaline core, a pyrrolidine ring, and a sulfanylacetamide group
Properties
IUPAC Name |
N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-13-10-14(11-13)20-17(24)12-25-19-18(23-8-4-5-9-23)21-15-6-2-3-7-16(15)22-19/h2-3,6-7,13-14H,4-5,8-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STANTPZAIVXIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.
Attachment of the Sulfanylacetamide Group: The final step involves the formation of the sulfanylacetamide group through a reaction between a thiol and an acetamide derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield a dihydroquinoxaline derivative.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: N-alkyl or N-acyl pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The quinoxaline core might bind to a specific site on a protein, while the pyrrolidine and sulfanylacetamide groups could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylcyclobutyl)-2-(quinoxalin-2-yl)sulfanylacetamide: Lacks the pyrrolidine ring, which may affect its biological activity.
N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylphenyl)sulfanylacetamide: Contains a phenyl ring instead of a quinoxaline, potentially altering its chemical reactivity and biological interactions.
Uniqueness
N-(3-methylcyclobutyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is unique due to the combination of its structural elements. The presence of both a quinoxaline core and a pyrrolidine ring, along with the sulfanylacetamide group, provides a distinctive set of chemical and biological properties that are not commonly found in other compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
